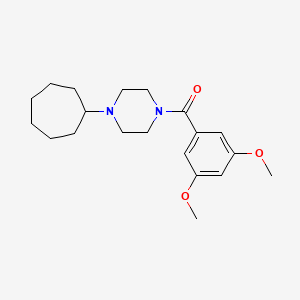
(4-Cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cycloheptyl group attached to the piperazine ring and a methanone group linked to a 3,5-dimethoxyphenyl moiety. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced through the reaction of cycloheptyl aziridines with piperazine.
Attachment of the Methanone Group: The methanone group is attached to the piperazine ring through a reaction with a suitable acylating agent, such as an acid chloride or anhydride.
Introduction of the 3,5-Dimethoxyphenyl Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
(4-Cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
科学研究应用
(4-Cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as an antidepressant and its ability to inhibit tubulin polymerization.
Biological Research: It is used in biological assays to study cell cycle arrest and apoptosis induction in cancer cells.
Chemical Biology: The compound serves as a tool for investigating molecular interactions and pathways involved in various biological processes.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs targeting specific molecular pathways.
作用机制
The mechanism of action of (4-Cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways:
Tubulin Polymerization Inhibition: The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest at the sub-G1 and G2/M phases.
Apoptosis Induction: It induces apoptosis in cancer cells through the activation of apoptotic pathways and the inhibition of colony formation.
相似化合物的比较
Similar Compounds
- (4-Cyclohexylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone
- 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives
Uniqueness
(4-Cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone is unique due to its specific structural features, including the cycloheptyl group and the 3,5-dimethoxyphenyl moiety. These structural elements contribute to its distinct biological activities and its potential as a therapeutic agent.
属性
IUPAC Name |
(4-cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-24-18-13-16(14-19(15-18)25-2)20(23)22-11-9-21(10-12-22)17-7-5-3-4-6-8-17/h13-15,17H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZXOHTWJUWBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














